(E)-[(2-methoxyphenyl)methylidene]amino 3-nitrobenzoate
Description
(E)-[(2-Methoxyphenyl)methylidene]amino 3-nitrobenzoate is an organic compound featuring a conjugated imine (Schiff base) backbone formed by the condensation of 2-methoxybenzaldehyde with an amino-3-nitrobenzoate ester. The molecule comprises three key functional groups:
- 3-Nitrobenzoate ester: Provides electron-withdrawing effects and influences solubility and stability.
- 2-Methoxyphenyl group: Introduces steric and electronic modulation due to the ortho-methoxy substituent.
- (E)-configured imine: Dictates geometric isomerism, impacting molecular interactions and crystallinity .
Properties
IUPAC Name |
[(E)-(2-methoxyphenyl)methylideneamino] 3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c1-21-14-8-3-2-5-12(14)10-16-22-15(18)11-6-4-7-13(9-11)17(19)20/h2-10H,1H3/b16-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZSOEDFOBHJNO-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NOC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (E)-[(2-methoxyphenyl)methylidene]amino 3-nitrobenzoate typically involves the condensation of 2-methoxybenzaldehyde with 3-nitrobenzoic acid in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in a solvent such as ethanol or methanol, followed by purification through recrystallization . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
(E)-[(2-methoxyphenyl)methylidene]amino 3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group, forming new derivatives.
Scientific Research Applications
(E)-[(2-methoxyphenyl)methylidene]amino 3-nitrobenzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Researchers explore its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It finds applications in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-[(2-methoxyphenyl)methylidene]amino 3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular functions and exhibiting its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(E)-[(4-Chlorophenyl)methylidene]amino 3-Nitrobenzoate
- Substituent Differences : The 4-chlorophenyl group (electron-withdrawing) vs. 2-methoxyphenyl (electron-donating) alters electronic density and steric profiles.
- Impact on Properties :
- Solubility : The chloro substituent increases hydrophobicity compared to the methoxy group.
- Reactivity : Chlorine may enhance electrophilic substitution, whereas methoxy directs para/ortho substitution.
- Applications : Both compounds are listed as suppliers’ products, suggesting use as intermediates in pharmaceuticals or agrochemicals .
3-Nitrobenzoate Salts
- Functional Group Role : The 3-nitrobenzoate anion in salts forms hydrogen bonds via nitro and carboxylate groups, stabilizing crystal structures .
- Comparison : In the target compound, the nitro group may similarly contribute to solid-state stability but lacks ionic character due to the ester moiety.
Metsulfuron Methyl Ester
- Structural Contrast : Metsulfuron contains a sulfonylurea and triazine group, unlike the imine and nitrobenzoate in the target compound.
- Functional Overlap : Both share ester groups, which enhance hydrolytic stability and bioavailability.
3-[(E)-(Nitromethylidene)amino]benzoic Acid
- Key Difference : Free carboxylic acid vs. ester in the target compound affects polarity and solubility.
- Reactivity : The acid form may participate in salt formation, while the ester is more lipophilic .
Data Table: Comparative Analysis of Key Compounds
*Calculated based on structural formula.
Research Findings and Implications
- This could influence binding to biological targets (e.g., enzymes or receptors) .
- Biological Potential: Structural analogs with methoxyphenyl groups (e.g., GLUT4 inhibitors in ) suggest the target compound could be explored for modulating glucose metabolism, though direct evidence is lacking .
Biological Activity
(E)-[(2-methoxyphenyl)methylidene]amino 3-nitrobenzoate is a synthetic organic compound that has attracted attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed exploration of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H16N2O4
- Molecular Weight : 300.31 g/mol
- Structural Features : The compound features a methoxy-substituted phenyl group and a nitrobenzoate moiety, which are significant for its biological interactions.
Biological Activity
Research indicates that (E)-[(2-methoxyphenyl)methylidene]amino 3-nitrobenzoate exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against various pathogens, including bacteria and fungi. Studies indicate effective inhibition against Escherichia coli and Staphylococcus aureus, with significant inhibition zones observed in both the ligand and its metal complexes.
- Anticancer Properties : The compound's anticancer potential has been evaluated in vitro against several tumor cell lines. Notably, it demonstrated significant growth inhibition with IC50 values in the low micromolar range (2-19 μM) for various compounds in related studies . Flow cytometry analyses revealed that treatment with the compound significantly delayed cell cycle progression through the G1 phase without causing DNA damage, suggesting alternative mechanisms of action .
The biological activity of (E)-[(2-methoxyphenyl)methylidene]amino 3-nitrobenzoate can be attributed to several mechanisms:
- Enzyme Interaction : The compound interacts with specific enzymes and receptors, modulating their activity. It may inhibit certain metabolic enzymes, disrupting cellular functions.
- Apoptosis Induction : Enhanced activity of caspase-3 has been observed, indicating that the compound may promote apoptosis in cancer cells.
- Microtubule Destabilization : Similar compounds have been reported to disrupt microtubule assembly, leading to cell cycle arrest.
- DNA Interaction : Nitro-containing compounds often interact with DNA through mechanisms such as alkylation or topoisomerase inhibition, contributing to their anticancer effects .
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- In vitro studies demonstrated that both the ligand and its metal complexes exhibited significant antibacterial activity against common pathogens. The inhibition zones measured provide quantitative evidence of this efficacy.
- Anticancer Activity :
Summary Table of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Escherichia coli | Varies | Enzyme inhibition |
| Antimicrobial | Staphylococcus aureus | Varies | Enzyme inhibition |
| Anticancer | Various tumor cell lines | 2-19 | Apoptosis induction, microtubule destabilization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
